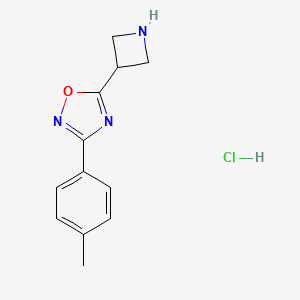
5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride
Übersicht
Beschreibung
5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride (5-AOMe-ODA-HCl) is a small molecule that has been studied extensively in recent years due to its potential applications in pharmaceuticals, agriculture, and materials science. 5-AOMe-ODA-HCl is a versatile compound with a wide range of properties, including its ability to act as a ligand, a catalyst, and an inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Chemical Synthesis : A range of azetidinone derivatives, including those related to 5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole, have been synthesized and characterized using various spectroscopic techniques. These compounds are prepared through cyclocondensation reactions, highlighting the versatility of azetidinones in chemical synthesis (Prajapati & Thakur, 2014).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Studies have demonstrated that azetidinone derivatives exhibit significant antimicrobial activity. This includes effective action against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest their potential as antimicrobial agents (Desai & Dodiya, 2014).
Anticancer and Antioxidant Activities
- Potential in Cancer Therapy : Certain azetidinone and oxadiazole derivatives have shown promise in anticancer research, with specific compounds displaying remarkable cytotoxic activity against tumor cell lines. This opens up potential avenues for the development of new anticancer therapies (Verma, Saundane, & Meti, 2019).
- Antioxidant Properties : Some derivatives have also been identified to possess strong antioxidant capabilities, further supporting their potential in therapeutic applications beyond antimicrobial and anticancer uses.
Catalytic and Synthetic Applications
- Catalysis : Research into the synthesis of 1,2,4- and 1,3,4-oxadiazoles has explored their use in forming palladium complexes, which exhibit high catalytic activity in Suzuki reactions. This highlights the utility of such compounds in facilitating chemical reactions, particularly in aqueous media (Bumagin, Petkevich, Kletskov, & Potkin, 2017).
Structural Characterization and Drug Design
- X-ray Crystallography : The structural characterization of oxadiazole derivatives has been performed using X-ray crystallography. This method has revealed insights into the molecular arrangements and interactions of these compounds, providing valuable information for drug design and development (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c1-8-2-4-9(5-3-8)11-14-12(16-15-11)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKFLXSJCAPDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1378999.png)

![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)

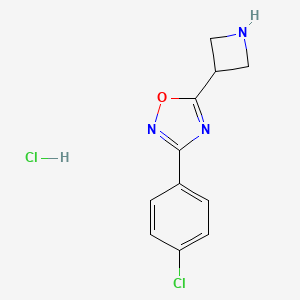
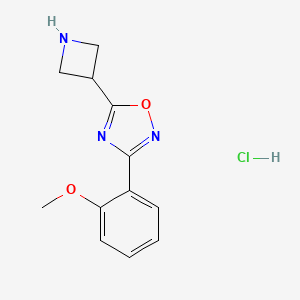
![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)
![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)
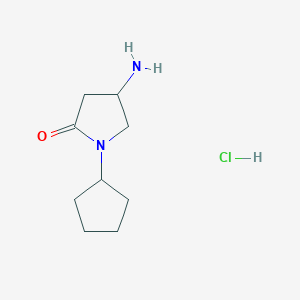
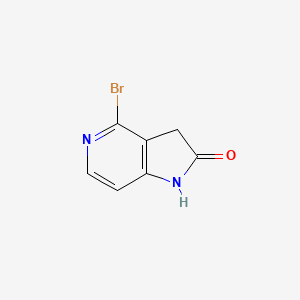


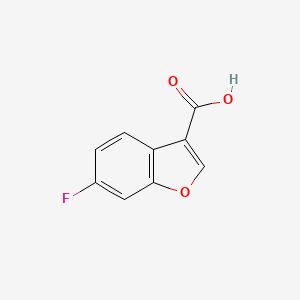
![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)